
1-Dimethylamino-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with a trifluoromethoxy group under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
1-Dimethylamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dimethylamino-4-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms at the molecular level.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Dimethylamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties . These interactions can affect various pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
1-Dimethylamino-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Dimethylamino-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Dimethylamino-4-(methoxy)benzene: Contains a methoxy group instead of a trifluoromethoxy group.
1-Dimethylamino-4-(fluoromethoxy)benzene: Features a fluoromethoxy group, providing different electronic and steric properties.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3 |
InChI Key |
OAFMIKGHGPLLIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


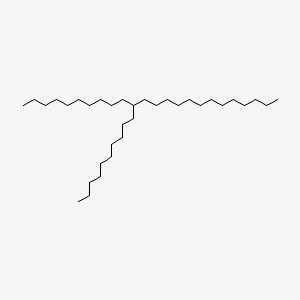

![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
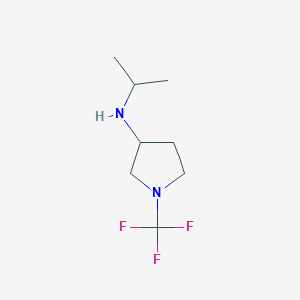



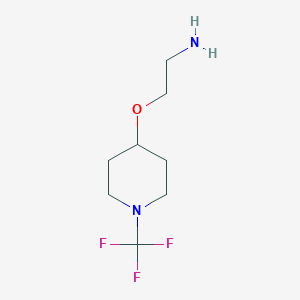
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
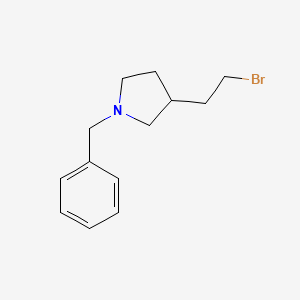
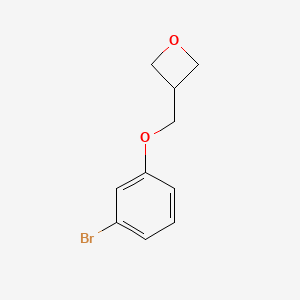

![4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine](/img/structure/B13973991.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
